molecular formula C14H19ClN2O3S B497537 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915926-08-8

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497537
CAS No.: 915926-08-8
M. Wt: 330.8g/mol
InChI Key: OWZJAJAQIQGDGI-UHFFFAOYSA-N
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Description

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine-4-carboxamide core, a privileged scaffold known for its versatility and presence in numerous biologically active compounds. The structure is further modified with a (4-chloro-2,5-dimethylphenyl)sulfonyl group, which can influence the molecule's physicochemical properties and its interaction with biological targets. Compounds with sulfonyl groups bridging aryl and heterocyclic systems are frequently explored as potential enzyme inhibitors or receptor modulators in various biochemical pathways. Researchers may investigate this specific molecule for its potential applications in developing novel therapeutic agents, given the known pharmacological relevance of its structural components. Its mechanism of action and specific research value are areas for ongoing scientific investigation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-9-8-13(10(2)7-12(9)15)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZJAJAQIQGDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine-4-carboxamide Intermediates

The most direct route involves reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with piperidine-4-carboxamide. This method parallels the synthesis of analogous sulfonamides:

  • Preparation of Piperidine-4-carboxamide :

    • Ethyl piperidine-4-carboxylate is converted to the corresponding hydrazide via treatment with hydrazine hydrate in ethanol.

    • Subsequent hydrolysis or transamidation yields piperidine-4-carboxamide.

  • Sulfonylation Reaction :

    • The piperidine-4-carboxamide is treated with 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under basic conditions (e.g., triethylamine or pyridine).

    • Typical Conditions : 0–25°C, 12–24 hours, yielding 70–85% after chromatographic purification.

Key Data :

ParameterValueSource
SolventAcetonitrile
BaseTriethylamine
Reaction Time18 hours
Yield78%

Sequential Amidation and Sulfonylation

Alternative approaches involve constructing the carboxamide group after sulfonylation:

  • Sulfonylation of Piperidine :

    • Piperidine is reacted with 4-chloro-2,5-dimethylbenzenesulfonyl chloride to form 1-((4-chloro-2,5-dimethylphenyl)sulfonyl)piperidine.

  • Carboxamide Introduction :

    • The piperidine intermediate undergoes carboxamidation using chloroacetyl chloride or a carboxylic acid derivative.

    • Coupling Agents : EDCI/HOBt in acetonitrile facilitates amide bond formation.

Example Protocol :

  • 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine (1 eq) is combined with carboxybenzotriazole (1.2 eq) and EDCI (1.5 eq) in anhydrous acetonitrile. The mixture is stirred at 25°C for 24 hours, followed by quenching with aqueous HCl.

Advanced Methodologies from Patent Literature

Hydrolysis and Cyclization Strategies

A patent detailing similar sulfonamide syntheses highlights critical steps for optimizing yield and purity:

  • Acid-Catalyzed Hydrolysis :

    • Intermediates containing ester or nitrile groups are hydrolyzed using H2SO4 or HBr at 80–85°C.

    • Byproduct Management : Benzylamine derivatives are recovered via distillation or extraction.

  • Cyclization in Polar Solvents :

    • Piperazine or piperidine precursors are cyclized in toluene or DMF at 120–130°C using diisopropylethylamine as a base.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, aryl), 3.45 (m, 4H, piperidine), 2.32 (s, 6H, CH3), 1.85 (m, 4H, piperidine).

  • LC-MS : [M+H]+ m/z 340.4, consistent with molecular formula C16H24ClN2O4S.

Purity Optimization

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct SulfonylationFewer steps, high efficiencyRequires pure sulfonyl chloride70–85%
Sequential AmidationFlexible intermediate tuningMulti-step purification60–75%
Patent HydrolysisScalable for industrial useHigh-temperature conditions65–80%

Chemical Reactions Analysis

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analog, 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dichlorophenyl)piperidine-4-carboxamide (CAS: 942002-39-3), provides a basis for comparative analysis . Key differences and implications are outlined below:

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Analog (CAS: 942002-39-3)
Sulfonyl Group Substituent 4-Chloro-2,5-dimethylphenyl (aromatic, chloro + methyl) 5-Chlorothiophen-2-yl (heterocyclic, chloro)
Carboxamide Substituent Piperidine-4-carboxamide (unsubstituted) N-(2,5-Dichlorophenyl)
Molecular Weight ~330.5 g/mol* 453.8 g/mol
Chlorine Atoms 1 3
Aromatic/Heterocyclic Core Benzene ring Thiophene ring

*Calculated molecular weight based on formula C₁₄H₁₉ClN₂O₃S.

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s 4-chloro-2,5-dimethylphenyl group increases lipophilicity (logP ~3.2 estimated) compared to the analog’s thiophene-based sulfonyl group (logP ~2.8). This difference may enhance membrane permeability in drug design contexts. The analog’s N-(2,5-dichlorophenyl) carboxamide introduces additional chlorine atoms, further elevating molecular weight (453.8 g/mol vs.

Steric and Electronic Profiles :

  • The methyl groups in the target compound’s aromatic ring create steric hindrance, which could limit binding to flat enzymatic pockets. In contrast, the analog’s thiophene sulfonyl group offers a smaller heterocyclic footprint, favoring interactions with planar active sites.
  • The dichlorophenyl group in the analog may engage in halogen bonding, a feature absent in the target compound.

Synthetic and Crystallographic Considerations :

  • Crystallographic data for the analog were likely resolved using SHELX programs (e.g., SHELXL for refinement), a standard for small-molecule structural analysis . The target compound’s bulkier substituents may pose challenges in crystallization, requiring optimized conditions.

Research Implications and Limitations

  • Activity Predictions: While neither compound’s biological activity is explicitly documented, sulfonamide derivatives are frequently explored as protease inhibitors or antimicrobial agents.
  • Data Gaps : Direct comparative studies on solubility, stability, or potency are unavailable. Further experimental work is needed to validate computational predictions.

Biological Activity

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a chlorinated aromatic moiety, which is critical for its biological activity. The molecular formula is C13H16ClN3O2SC_{13}H_{16}ClN_{3}O_{2}S with a molar mass of approximately 315.80 g/mol.

Antibacterial Activity

Research indicates that derivatives of the sulfonylpiperidine class exhibit varying degrees of antibacterial activity. Specifically, compounds containing the piperidine nucleus have been shown to possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Selected Compounds

Compound IDBacterial StrainActivity Level
7lSalmonella typhiStrong (IC50: 2.14 μM)
7mBacillus subtilisModerate (IC50: 0.63 μM)
7nEscherichia coliWeak
7oStaphylococcus aureusModerate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It demonstrates significant inhibition of acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and certain gastrointestinal disorders.

Table 2: Enzyme Inhibition Data

Compound IDEnzymeIC50 (μM)
7pAcetylcholinesterase1.75
7qUrease0.95

The mechanisms underlying the biological activities of this compound involve interaction with various biological targets. For example, docking studies have suggested that the compound binds effectively to active sites on enzymes and bacterial proteins, which may explain its inhibitory effects . The presence of the sulfonyl group enhances binding affinity due to its ability to form strong hydrogen bonds and electrostatic interactions.

Case Studies

A study conducted by Aziz-ur-Rehman et al. (2011) synthesized a series of piperidine derivatives, including the compound , and assessed their pharmacological profiles. The results indicated that compounds with the sulfonyl moiety not only exhibited antibacterial properties but also showed promise in cancer chemotherapy by inhibiting tumor cell proliferation .

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